molecular formula C6H10ClN3O B1412610 5-Chloro-3-ethyl-1-(methoxymethyl)-1h-1,2,4-triazole CAS No. 2096985-66-7

5-Chloro-3-ethyl-1-(methoxymethyl)-1h-1,2,4-triazole

Cat. No.: B1412610
CAS No.: 2096985-66-7
M. Wt: 175.61 g/mol
InChI Key: FVKPEAPLAWDTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-ethyl-1-(methoxymethyl)-1h-1,2,4-triazole is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-ethyl-1-(methoxymethyl)-1h-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-1-(methoxymethyl)-1h-1,2,4-triazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The chlorine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Addition Reactions: The compound can undergo addition reactions with electrophiles, particularly at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Products: Various substituted triazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced forms of the triazole ring with different electronic properties.

Scientific Research Applications

5-Chloro-3-ethyl-1-(methoxymethyl)-1h-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and antiviral agent due to the triazole ring’s known bioactivity.

    Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide, leveraging its ability to interfere with biological pathways in pests and weeds.

    Material Science: Research explores its use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethyl-1-(methoxymethyl)-1h-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1,2,4-Triazole: The parent compound without substitutions.

    5-Chloro-1,2,4-triazole: Similar structure but without the ethyl and methoxymethyl groups.

    3-Ethyl-1,2,4-triazole: Lacks the chlorine and methoxymethyl groups.

Uniqueness: 5-Chloro-3-ethyl-1-(methoxymethyl)-1h-1,2,4-triazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the ethyl and methoxymethyl groups influence its solubility and bioactivity.

Properties

IUPAC Name

5-chloro-3-ethyl-1-(methoxymethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3O/c1-3-5-8-6(7)10(9-5)4-11-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKPEAPLAWDTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=N1)Cl)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-ethyl-1-(methoxymethyl)-1h-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-ethyl-1-(methoxymethyl)-1h-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
5-Chloro-3-ethyl-1-(methoxymethyl)-1h-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
5-Chloro-3-ethyl-1-(methoxymethyl)-1h-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
5-Chloro-3-ethyl-1-(methoxymethyl)-1h-1,2,4-triazole
Reactant of Route 6
5-Chloro-3-ethyl-1-(methoxymethyl)-1h-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.